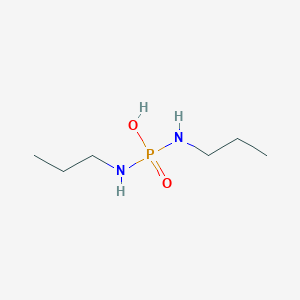
N,N'-Dipropylphosphorodiamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dipropylphosphorodiamidic acid: is a chemical compound with the molecular formula C6H17N2O2P. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two propyl groups attached to the nitrogen atoms of the phosphorodiamidic acid structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dipropylphosphorodiamidic acid typically involves the reaction of phosphorodiamidic acid with propylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dipropylphosphorodiamidic acid may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the synthesis reaction under optimized conditions. The product is continuously extracted and purified using automated systems, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dipropylphosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted phosphorodiamidic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent, temperature range of 0-25°C.
Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, temperature range of 0-50°C.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phosphorodiamidic acid derivatives.
Applications De Recherche Scientifique
N,N’-Dipropylphosphorodiamidic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodiamidic acid derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-Dipropylphosphorodiamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.
Comparaison Avec Des Composés Similaires
N,N’-Dipropylphosphorodiamidic acid can be compared with other similar compounds, such as:
N,N’-Diethylphosphorodiamidic acid: Similar structure but with ethyl groups instead of propyl groups. It may exhibit different reactivity and biological activity due to the difference in alkyl chain length.
N,N’-Dimethylphosphorodiamidic acid:
N,N’-Dibutylphosphorodiamidic acid: Features butyl groups, which can influence its solubility, reactivity, and biological interactions.
The uniqueness of N,N’-Dipropylphosphorodiamidic acid lies in its specific alkyl chain length, which can affect its chemical behavior and suitability for various applications.
Propriétés
Formule moléculaire |
C6H17N2O2P |
|---|---|
Poids moléculaire |
180.19 g/mol |
Nom IUPAC |
bis(propylamino)phosphinic acid |
InChI |
InChI=1S/C6H17N2O2P/c1-3-5-7-11(9,10)8-6-4-2/h3-6H2,1-2H3,(H3,7,8,9,10) |
Clé InChI |
ZXKCNKSCNRVBHD-UHFFFAOYSA-N |
SMILES canonique |
CCCNP(=O)(NCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763422.png)
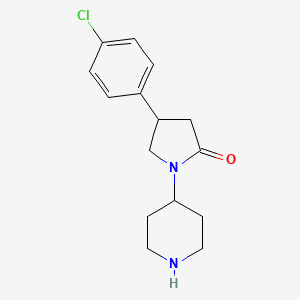
![5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)
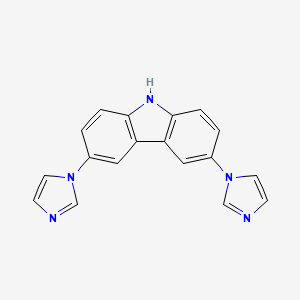

![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
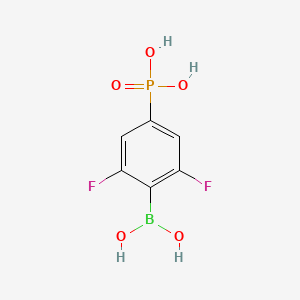
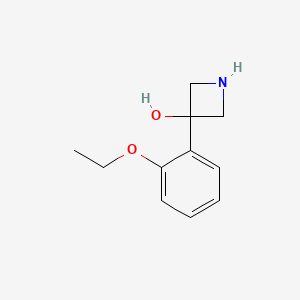
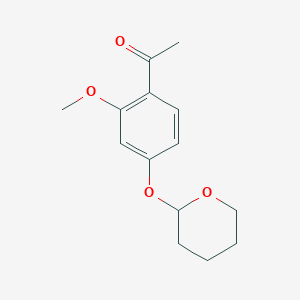
![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)
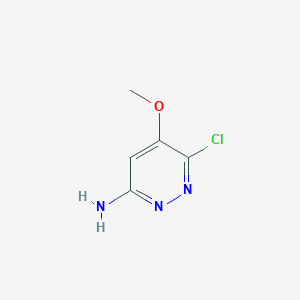

![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
